2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
"2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline" is a quinoxaline derivative with a substituted pyrrolidine-sulfonyl moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their broad pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties .
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-25(23,15-6-2-1-3-7-15)21-11-10-14(13-21)24-18-12-19-16-8-4-5-9-17(16)20-18/h4-5,8-9,12,14-15H,1-3,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXDMOVLIIKOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core and the pyrrolidine ring. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The pyrrolidine ring is often prepared via cyclization reactions involving suitable precursors.
The key step in the synthesis is the formation of the ether bond between the quinoxaline core and the pyrrolidine ring This is usually achieved through nucleophilic substitution reactions, where the hydroxyl group of the pyrrolidine ring reacts with a suitable leaving group on the quinoxaline core under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoxaline core and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline and pyrrolidine derivatives.
Scientific Research Applications
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexanesulfonyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Structure: Combines pyrazolo-pyridine and quinoline moieties, differing from the quinoxaline core in the target compound . Synthesis: Prepared via a multi-step procedure with 84% yield, indicating efficient methodology that could theoretically apply to sulfonyl-pyrrolidine-quinoxalines . Physicochemical Properties:
General Quinoxaline Derivatives Quinoxalines with alkoxy or sulfonyl substituents (e.g., "2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline") are studied for their biological activities, such as antimicrobial and anti-inflammatory effects . The cyclohexanesulfonyl group in the target compound may confer higher membrane permeability compared to smaller substituents (e.g., methyl or phenyl groups) due to increased lipophilicity .
Hypothetical Comparative Analysis
*Data for the target compound inferred from structural analogs due to lack of direct evidence.
Critical Observations
- Sulfonyl vs. Ester Groups : The cyclohexanesulfonyl group in the target compound may improve metabolic stability compared to ester-containing derivatives like 7f, which are prone to hydrolysis .
- Heterocyclic Diversity: Pyrazolo-pyridines (e.g., 7f) and quinoxalines both exhibit planar aromatic systems, but quinoxalines are more tunable for targeting specific enzymes (e.g., kinases) due to their electron-deficient core .
Biological Activity
2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CHSQ) is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article provides a comprehensive overview of the biological activity of CHSQ, including its mechanisms, research findings, and potential applications.
- Molecular Formula : C18H23N3O3S
- Molecular Weight : 361.46 g/mol
- CAS Number : 2097895-51-5
- IUPAC Name : 2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxyquinoxaline
CHSQ acts primarily as a competitive antagonist at the NMDA receptor, which is crucial in synaptic plasticity and memory function. By inhibiting this receptor, CHSQ may modulate excitatory neurotransmission and has implications in neuroprotective strategies against excitotoxicity associated with various neurological disorders.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives, including CHSQ, exhibit significant anticancer properties. In vitro assays have shown that CHSQ can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung) | 1.5 | Significant growth inhibition |
| MCF-7 (Breast) | 2.0 | Moderate cytotoxicity |
| HeLa (Cervical) | 0.8 | High cytotoxicity |
These results suggest that CHSQ has potent anticancer effects, potentially superior to established chemotherapeutics like doxorubicin in certain contexts .
Antimicrobial Activity
CHSQ has also been evaluated for its antimicrobial properties. Studies indicate that it shows effectiveness against both Gram-positive and Gram-negative bacteria. The following table illustrates its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibitory |
| Escherichia coli | 64 | Moderate inhibition |
| Pseudomonas aeruginosa | 128 | Weak inhibition |
These findings highlight the dual activity of CHSQ as both an anticancer and antimicrobial agent, making it a compound of interest for further development in therapeutic applications .
Case Studies and Research Findings
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of CHSQ has been linked to reduced neuronal loss and improved cognitive function following excitotoxic insults. This suggests potential applications in treating conditions like Alzheimer's disease and traumatic brain injury.
- Combination Therapy : Recent research has explored the use of CHSQ in combination with other chemotherapeutic agents. Preliminary results indicate that it may enhance the efficacy of existing treatments while reducing side effects, particularly in resistant cancer cell lines.
- Safety Profile : Toxicological assessments have shown that CHSQ exhibits low toxicity levels in vitro, with IC50 values greater than 100 μg/mL for normal cell lines, indicating a favorable safety profile for further investigation .
Current State of Research
The current research landscape surrounding CHSQ is promising but still evolving. Ongoing studies are focused on elucidating its precise mechanisms of action at the molecular level, optimizing its pharmacokinetic properties, and exploring its potential in clinical settings.
Q & A
Q. What are the primary synthetic routes for 2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with glyoxylic acid or diketones under acidic conditions .
Functionalization : Introduction of the cyclohexanesulfonyl-pyrrolidinyloxy moiety via nucleophilic substitution or coupling reactions. Tosic acid (TsOH) and molecular sieves are often used to catalyze etherification or sulfonylation steps .
Optimization : Yield depends on solvent polarity (e.g., toluene vs. ether), temperature (reflux vs. ambient), and catalyst loading. For example, TsOH (5 mol%) in toluene under reflux achieves 88% yield in analogous quinoxaline syntheses .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : / NMR identifies substitution patterns and confirms sulfonyl-pyrrolidine linkage .
- X-ray crystallography : Resolves stereochemistry and confirms the cyclohexanesulfonyl group’s spatial orientation (see CCDC 1983315 for analogous structures) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C _{25}N _{3}S$: calculated 375.16 g/mol) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Reactivity prediction : Quantum chemical calculations (e.g., DFT) model electron density distribution to predict regioselectivity in sulfonylation or etherification steps .
- Docking studies : Molecular dynamics simulations assess interactions with biological targets (e.g., kinases), identifying substituents that improve binding affinity .
- Example : ICReDD’s workflow integrates computation, informatics, and experiments to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives?
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For instance, anti-proliferative activity may vary due to differences in MTT assay protocols .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., sulfonyl groups) to isolate variables affecting potency. A 2022 study linked electron-withdrawing groups to improved cytotoxicity in quinoxaline-triazole hybrids .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scalability?
- Factorial design : Screen variables (temperature, catalyst, solvent) to identify critical factors. For example, a 2 factorial design reduced reaction time by 40% in pyrrolo-quinoxaline syntheses .
- Response surface methodology (RSM) : Model non-linear relationships between parameters (e.g., TsOH concentration vs. yield) to pinpoint optimal conditions .
Q. What are the challenges in assessing the environmental impact of synthetic protocols for this compound?
- Green metrics : Calculate E-factor (waste/product ratio) and atom economy. A 2016 study achieved a 92% atom economy for pyrrolo-quinoxalines using O as a green oxidant .
- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
